2-Methyl-4-(trifluoromethoxy)benzaldehyde
Overview
Description
2-Methyl-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde . It is a unique chemical used in laboratory settings .
Molecular Structure Analysis
The molecular formula of this compound is C9H7F3O3 . The SMILES string representation is COc1cc(OC(F)(F)F)ccc1C=O . This compound contains a benzene ring with a trifluoromethoxy group and a methyl group attached to it.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 220.15 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Properties
- Optical Properties in Metal Complexes : 2-Methyl-4-(trifluoromethoxy)benzaldehyde has been utilized in synthesizing aluminum and zinc complexes with enhanced optical and thermal properties. These complexes demonstrated significant thermal stability and emitted blue-green light, highlighting their potential in material science applications (Barberis & Mikroyannidis, 2006).
Chemical Reactions and Catalysis
Asymmetric Catalysis : The compound has been used in studies exploring asymmetric reactions, such as the addition of dimethylzinc to benzaldehyde, catalyzed by chiral compounds. This research contributes to understanding enantioselective synthesis, a crucial aspect of pharmaceutical production (Yamakawa & Noyori, 1999).
Synthesis of Fluorinated Polymers : The fluorinated benzaldehyde variant has been key in synthesizing microporous polyaminal networks. These networks show promise for carbon dioxide adsorption, indicating potential applications in environmental technology and gas separation processes (Li, Zhang, & Wang, 2016).
Synthesis of High-Density Aviation Fuels : It has been involved in the development of processes for creating high-density jet fuel from methyl benzaldehydes, which can be derived from lignocellulose. This research contributes to sustainable fuel development (Xu et al., 2018).
Analytical and Spectroscopic Applications
Electrosynthesis Studies : The compound has also been a subject in electrosynthesis studies, such as the electrochemical reduction of benzaldehyde. This research provides insights into the electrochemical behaviors of organic compounds (Doherty & Brooks, 2004).
Synthesis of Labeled Benzaldehydes : It plays a role in the synthesis of isotopically labeled benzaldehydes, which are crucial for studying reaction mechanisms and pathways in organic and medicinal chemistry (Boga, Alhassan, & Hesk, 2014).
Materials Science and Polymer Chemistry
Polymer-supported Redox Catalysts : Its derivatives have been used in creating polymer-supported redox catalysts, suggesting applications in polymer chemistry and electroorganic synthesis (Wend & Steckhan, 1997).
Chemosensors for pH Discrimination : Derivatives of methyl-4-trifluoromethylbenzaldehyde have been developed as chemosensors, capable of differentiating pH environments, which can be used in biomedical applications like distinguishing cancer cells from normal cells (Dhawa et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-4-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPTUKVDAYQHMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382568 | |
Record name | 2-methyl-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886763-07-1 | |
Record name | 2-methyl-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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